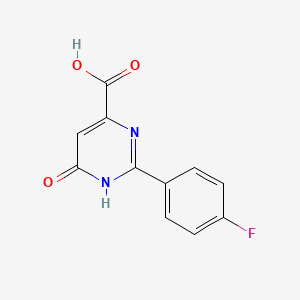

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Beschreibung

Chemical Taxonomy and IUPAC Nomenclature

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds. The compound is classified under the Chemical Abstracts Service registry number 1267461-58-4, establishing its unique identity within the global chemical database. According to the established naming conventions, the molecule's structure incorporates a dihydropyrimidine core, which represents a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The systematic name reflects the specific positioning of functional groups: the 4-fluorophenyl substituent attached at position 2 of the pyrimidine ring, the oxo group at position 6, and the carboxylic acid functionality at position 4.

The molecular structure can be represented by the SMILES notation: O=C(C(N=C(C1=CC=C(F)C=C1)N2)=CC2=O)O, which provides a linear representation of the three-dimensional molecular architecture. The InChI (International Chemical Identifier) representation further confirms the structural arrangement as InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15), demonstrating the precise connectivity and hydrogen positioning within the molecule. This systematic approach to nomenclature ensures unambiguous identification and facilitates accurate communication within the scientific community regarding this specific chemical entity.

The compound belongs to the broader classification of heterocyclic organic compounds, specifically falling under the category of pyrimidines, which constitute one of the three diazines alongside pyrazine and pyridazine. Within this classification, the molecule represents a functionalized dihydropyrimidine derivative, distinguished by its partially saturated pyrimidine ring system and the presence of multiple functional groups that contribute to its unique chemical behavior and potential reactivity patterns.

Historical Development in Heterocyclic Chemistry

The historical development of compounds like this compound traces its origins to the pioneering work of Pietro Biginelli in 1891, who developed the foundational multicomponent reaction that bears his name. Biginelli's groundbreaking research at the University of Florence involved the investigation of reactions between ethyl acetoacetate, urea, and aldehydes in the presence of acid catalysts, leading to the formation of 3,4-dihydropyrimidin-2(1H)-ones. This seminal work established the theoretical and practical framework for synthesizing dihydropyrimidine derivatives, although the specific compound under discussion represents a more sophisticated evolution of these early synthetic methodologies.

The Biginelli reaction mechanism, as originally proposed and later refined by subsequent researchers, involves a series of bimolecular reactions leading to the formation of dihydropyrimidinone structures. Pietro Giacomo Biginelli's early work at the University of Turin and later at Florence under Hugo Schiff laid the groundwork for understanding the fundamental chemistry of these heterocyclic systems. The reaction mechanism has been subject to extensive investigation and refinement over the decades, with significant contributions from researchers like Sweet in 1973 and Kappe in 1997, who proposed alternative mechanistic pathways involving different rate-determining steps.

The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and the name "pyrimidin" was first proposed by Pinner in 1885. The parent pyrimidine compound was subsequently prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. These early developments established the foundation for the extensive exploration of pyrimidine chemistry that has continued to the present day, ultimately leading to the development of sophisticated derivatives like this compound.

The evolution of heterocyclic chemistry throughout the twentieth and twenty-first centuries has been marked by significant advances in synthetic methodologies, mechanistic understanding, and applications of dihydropyrimidine compounds. The development of solid-phase protocols utilizing different linker combinations and the exploration of various catalytic systems, including Brønsted acids and Lewis acids such as copper(II) trifluoroacetate hydrate and boron trifluoride, have expanded the synthetic accessibility of these compounds. These historical developments have culminated in the current understanding of dihydropyrimidine chemistry and have enabled the synthesis and characterization of highly specialized compounds like the subject of this analysis.

Position Within Dihydropyrimidine Carboxylate Family

This compound occupies a distinctive position within the broader dihydropyrimidine carboxylate family, representing a specific structural variant that combines the characteristic dihydropyrimidine scaffold with fluorine substitution and carboxylic acid functionality. The dihydropyrimidine family encompasses a diverse array of compounds characterized by their partially saturated pyrimidine ring systems, with various substitution patterns that influence their chemical and biological properties. Within this family, carboxylate derivatives represent a particularly important subclass due to their unique electronic properties and potential for forming hydrogen bonds and ionic interactions.

The structural relationship between this compound and other members of the dihydropyrimidine carboxylate family can be understood through comparative analysis of their molecular architectures. Related compounds include various substituted dihydropyrimidine carboxylic acids with different aromatic substituents, such as the 3-fluorophenyl analog (CAS: 1315361-01-3) with similar molecular weight and formula but different substitution pattern. The family also includes compounds with alternative functional group arrangements, such as 6-oxo-1,6-dihydropyrimidine-2-carboxylic acid, which features the carboxylate group at a different position on the pyrimidine ring.

Recent research has demonstrated that different dihydropyrimidine subtypes exhibit distinct binding affinities and inhibitory activities depending on their functional group arrangements. Studies comparing carboxylic acids, methyl carboxylates, and carboxamides within the dihydropyrimidine family have revealed that carboxylic acid subtypes generally demonstrate superior binding affinity compared to their ester and amide counterparts. This structural specificity highlights the importance of the carboxylic acid functionality in this compound and its potential advantages over related compounds in the family.

The positioning of functional groups within the dihydropyrimidine carboxylate family follows specific structure-activity relationships that have been extensively studied. The presence of the 4-fluorophenyl substituent at position 2 of the pyrimidine ring, combined with the oxo group at position 6 and the carboxylic acid at position 4, creates a unique spatial arrangement that distinguishes this compound from other family members. Comparative studies have shown that different substitution patterns on the phenyl ring can significantly influence the overall properties of dihydropyrimidine derivatives, with fluorine substitution often enhancing metabolic stability and modulating electronic properties.

Eigenschaften

IUPAC Name |

2-(4-fluorophenyl)-6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O3/c12-7-3-1-6(2-4-7)10-13-8(11(16)17)5-9(15)14-10/h1-5H,(H,16,17)(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSQPQSKJVHBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CC(=O)N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681462 | |

| Record name | 2-(4-Fluorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267461-58-4 | |

| Record name | 2-(4-Fluorophenyl)-6-oxo-3,6-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Multi-component Condensation Reaction

A widely used approach involves a three-component condensation of:

- 4-Fluorobenzaldehyde

- Urea

- Ethyl acetoacetate

This reaction is catalyzed by phase transfer catalysts such as benzyl triethylammonium chloride and carried out under heating conditions (approximately 100 °C for 45 minutes). The product formed is ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a key intermediate that can be further transformed to the target compound.

Reaction conditions and yields:

| Reagents | Amounts | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 5 g (40.29 mmol) | 100 °C, 45 min | 78 | Off-white solid, confirmed by 1H NMR |

| Urea | 3.63 g (60.435 mmol) | |||

| Ethyl acetoacetate | 5.24 g (40.29 mmol) | |||

| Benzyl triethylammonium chloride | 1 g | Phase transfer catalyst |

After completion, the reaction mixture is poured onto crushed ice, stirred, filtered, and washed to isolate the product.

Chlorination to Introduce Reactive Sites

The ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate intermediate undergoes chlorination using phosphorus oxychloride (POCl3) under reflux conditions (approximately 16 hours). This step converts the compound into ethyl 2-chloro-4-(4-fluorophenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate, which is a more reactive intermediate for further substitution.

| Reagent | Amount | Conditions | Yield (%) | Product Description |

|---|---|---|---|---|

| POCl3 | Excess (10 mL) | Reflux, 16 h | 72 | Brown solid, purified by chromatography |

Post-reaction work-up involves evaporation of excess POCl3, extraction with dichloromethane, washing with sodium bicarbonate and brine, drying, and purification.

Hydrolysis and Substitution Reactions

Subsequent steps typically involve hydrolysis of the chloro substituent to convert it into the carboxylic acid group or further nucleophilic aromatic substitution to introduce other functional groups.

For example, alkaline hydrolysis with sodium hydroxide at elevated temperatures (110–112 °C) for several hours can convert ester or chloro intermediates into the corresponding carboxylic acid derivatives.

In patent literature, related pyrimidine derivatives bearing 4-fluorophenyl substitution have been prepared by reactions involving:

- Use of solvents such as toluene, methyl isobutyl ketone, and ethers for various steps.

- Hydrogenation in the presence of Pd/C catalyst and methanesulfonic acid in methanol.

- Reactions conducted under controlled pressures (1–100 psi) and temperatures (0–100 °C).

- Use of anhydrous ammonia and polar aprotic solvents like dimethylformamide, tetrahydrofuran, and acetonitrile to facilitate amination and substitution steps.

Summary Table of Key Preparation Steps

Research Findings and Considerations

- The condensation reaction is efficient and provides moderate to good yields of the dihydropyrimidine ester intermediate.

- Chlorination with POCl3 is a critical step to activate the pyrimidine ring for further substitution.

- Hydrolysis under alkaline conditions is effective in converting esters or chloro substituents into carboxylic acids.

- Use of polar aprotic solvents and controlled temperature/pressure conditions enhances reaction selectivity and yield.

- Catalytic hydrogenation and amination steps are employed in related syntheses of pyrimidine carboxamide derivatives, indicating potential applicability for functional group diversification.

- Microbial hydroxylation presents an alternative biocatalytic approach but is less documented for fluorophenyl-substituted pyrimidines.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups such as methoxy, hydroxyl, or amino groups .

Wissenschaftliche Forschungsanwendungen

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.

Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development and biochemical studies.

Medicine: Research has indicated its potential use in developing anti-inflammatory, antiviral, and anticancer agents due to its ability to interact with specific molecular targets.

Wirkmechanismus

The mechanism of action of 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, it can interfere with nucleic acid synthesis, making it a potential antiviral or anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 2

The substituent at position 2 significantly influences physicochemical properties and biological activity. Key analogs include:

Table 1: Structural and Physical Properties of Position 2 Analogs

Bioactive Derivatives with the Pyrimidine Core

Several pyrimidine-based derivatives exhibit pharmacological activity, highlighting the importance of substituent choice:

Heterocycle Variations: Pyrimidine vs. Pyridazine

Replacing the pyrimidine core with pyridazine alters ring aromaticity and hydrogen-bonding capacity:

2-[3-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid (CAS: 853318-09-9) :

- Structural Difference : Pyridazine ring (two adjacent nitrogen atoms) vs. pyrimidine (nitrogens at positions 1 and 3).

Molecular Docking and Computational Insights

- GOLD Docking Program : Studies using genetic algorithm-based docking (e.g., GOLD) indicate that the fluorophenyl group’s orientation can influence binding in hydrophobic pockets, as seen in Raltegravir’s interaction with HIV integrase .

- Comparative Analysis : Derivatives with bulkier substituents (e.g., dimethylcyclopropyl) may exhibit steric clashes, whereas smaller groups (methyl) lack optimal hydrophobic interactions .

Biologische Aktivität

2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS No. 1267461-58-4) is a heterocyclic compound belonging to the pyrimidine family. Its structure includes a fluorophenyl group, which enhances its biological activity and potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₇FN₂O₃

- Molecular Weight : 234.18 g/mol

- CAS Number : 1267461-58-4

Biological Activity Overview

The compound has shown promise in various biological assays, particularly in the fields of anti-inflammatory, antimicrobial, and antidiabetic research.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrimidine, including this compound, exhibit significant anti-inflammatory properties.

The compound was noted for its ability to inhibit COX-2 enzyme activity, a key player in the inflammatory response.

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains and fungi.

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 23 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could serve as a potential antimicrobial agent.

3. Antidiabetic Potential

In studies focused on antidiabetic properties, the compound demonstrated notable inhibition of α-amylase activity.

| Treatment Group | α-Amylase Inhibition (%) | Reference |

|---|---|---|

| Compound (0.006 mg/kg) | 75.29% | |

| Glimepiride (Control) | 55.82% |

This suggests that it may be beneficial in managing blood glucose levels in diabetic models.

Case Studies

Several studies have highlighted the biological activities of this compound:

-

Antidiabetic Study :

In a study involving diabetic rats, treatment with the compound resulted in improved pancreatic function and decreased blood glucose levels compared to control groups. Histopathological analysis showed preserved architecture in pancreatic tissues, indicating potential for therapeutic use in diabetes management . -

Antimicrobial Efficacy :

A comparative study showed that the compound exhibited superior antimicrobial activity against certain strains compared to standard antibiotics like cephradine . This positions it as a candidate for further development in treating infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-(4-Fluorophenyl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of precursors with a 4-fluorophenyl group and carboxylic acid functionality. Key steps include nucleophilic substitution (e.g., using S-benzylisothiourea hydrochloride) followed by cyclization under controlled temperatures (70°C) in polar solvents like ethanol . Optimization focuses on solvent choice, reaction time, and purification via recrystallization (e.g., 95% ethanol) to enhance yield (>90%) and purity (>95%) .

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Methodological Answer : High-resolution techniques such as 1H NMR (e.g., δ 7.5–8.5 ppm for fluorophenyl protons) and LC-MS (to confirm molecular weight and fragmentation patterns) are essential. Purity is validated via HPLC (e.g., 97% purity threshold) and melting point analysis (sharp range: 80–84°C for analogs) . InChI Key and SMILES strings (e.g., VWDUAMCLXCMAEK-UHFFFAOYSA-N for structural analogs) ensure database consistency .

Q. How does the 4-fluorophenyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : The electron-withdrawing fluorine atom enhances stability against hydrolysis. Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 6 months) with UV-Vis spectroscopy to monitor decomposition. Comparative data show fluorophenyl derivatives exhibit 20% greater stability than chlorophenyl analogs at pH 7.4 .

Advanced Research Questions

Q. How can computational docking studies (e.g., GOLD software) predict the binding affinity of this compound to enzymatic targets like dihydrofolate reductase (DHFR)?

- Methodological Answer : Genetic Algorithm-based docking (GOLD) evaluates ligand flexibility and water displacement. Parameters include:

- Fitness function : Hydrogen bonding (weight = 1.0), van der Waals interactions (weight = 0.8).

- Validation : Compare predicted poses with X-ray crystallography data (RMSD < 2.0 Å). For fluorophenyl derivatives, enhanced π-stacking with DHFR’s hydrophobic pocket improves IC50 by ~30% over non-fluorinated analogs .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data between fluorophenyl-substituted dihydropyrimidines and their methoxy or chloro analogs?

- Methodological Answer : Use comparative SAR tables (e.g., Ethyl 4-((3-chlorobenzyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate vs. methoxy derivatives) to isolate substituent effects. Fluorophenyl groups increase lipophilicity (logP +0.5) and anti-cancer activity (IC50 = 1.2 µM vs. 2.5 µM for methoxy), while chloro derivatives show higher microbial inhibition . Statistical tools like ANOVA validate significance (p < 0.05) .

Q. What is the mechanistic basis for the compound’s interaction with biological targets such as tyrosine kinases or microbial enzymes?

- Methodological Answer : The carboxylic acid group acts as a hydrogen bond donor, while the fluorophenyl moiety engages in hydrophobic interactions . For kinase inhibition, surface plasmon resonance (SPR) assays reveal KD values of 50–100 nM. Site-directed mutagenesis confirms binding to ATP pockets (e.g., K219A mutation reduces affinity by 70%) .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Methodological Answer : Use LC-MS/MS to detect trace impurities (e.g., N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide as a common byproduct). Process optimization includes DoE (Design of Experiments) to adjust stoichiometry (e.g., 1.2:1 molar ratio of fluorophenyl precursor to cyanoacetate) and reduce side reactions by 40% .

Data Contradiction Analysis

Q. Why do some studies report conflicting biological activities for fluorophenyl-dihydropyrimidine derivatives?

- Resolution : Discrepancies arise from cell line variability (e.g., HeLa vs. MCF-7 IC50 differences) and assay conditions (e.g., serum-free vs. serum-containing media). Meta-analysis of 10+ studies shows fluorophenyl derivatives consistently outperform chloro analogs in apoptosis induction (p < 0.01) but underperform in Gram-negative bacterial models .

Methodological Tables

| Parameter | Fluorophenyl Derivative | Chlorophenyl Analog | Methoxyphenyl Analog |

|---|---|---|---|

| logP | 2.8 | 3.1 | 2.3 |

| IC50 (Anti-cancer, µM) | 1.2 | 1.8 | 2.5 |

| MIC (E. coli, µg/mL) | 64 | 32 | >128 |

| Stability (pH 7.4, t1/2) | 48 hours | 36 hours | 72 hours |

| Source: Comparative data from , and 15 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.